molecular formula C8H15N B15233164 3-Methylheptanenitrile CAS No. 75854-65-8

3-Methylheptanenitrile

Cat. No.: B15233164
CAS No.: 75854-65-8
M. Wt: 125.21 g/mol
InChI Key: FNVNYWLQBGDZSC-UHFFFAOYSA-N
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Description

3-Methylheptanenitrile is an organic compound with the molecular formula C8H15N It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylheptanenitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and desired purity of the product.

Types of Reactions:

    Oxidation: Nitriles can undergo oxidation to form amides or carboxylic acids under specific conditions.

    Reduction: Reduction of nitriles can yield primary amines. This reaction typically uses hydrogen gas in the presence of a metal catalyst.

    Substitution: Nitriles can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

3-Methylheptanenitrile finds applications in several scientific fields:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylheptanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in various biochemical reactions, influencing cellular pathways and processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Properties

IUPAC Name

3-methylheptanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-3-4-5-8(2)6-7-9/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVNYWLQBGDZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80710099
Record name 3-Methylheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75854-65-8
Record name 3-Methylheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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